

ML150: A Potent Inducer of Ferroptosis in Cancer Cell Lines

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Compound of Interest

Compound Name: ML150

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Application Notes and Protocols for Researchers

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This document provides detailed application notes and experimental protocols for the use of **ML150**, a potent and specific inhibitor of Glutathione Peroxidase 4 (GPX4), in cancer cell line research. **ML150** has emerged as a valuable tool for inducing ferroptosis, a form of iron-dependent regulated cell death, offering a promising avenue for cancer therapy, particularly in treatment-resistant cancers. These guidelines are intended for researchers, scientists, and drug development professionals investigating novel cancer therapeutics.

Introduction to ML150 and Ferroptosis

Ferroptosis is a unique form of programmed cell death characterized by the iron-dependent accumulation of lipid peroxides.^[1] Unlike apoptosis, it is a non-caspase-dependent process. The central regulator of ferroptosis is GPX4, an enzyme that neutralizes lipid hydroperoxides.^[2] By inhibiting GPX4, **ML150** disrupts the cellular antioxidant defense system, leading to an accumulation of lipid reactive oxygen species (ROS) and subsequent cell death.^[2] This mechanism of action makes **ML150** a subject of intense research for its potential to overcome resistance to conventional cancer therapies.

Data Presentation: Efficacy of ML150 Across Cancer Cell Lines

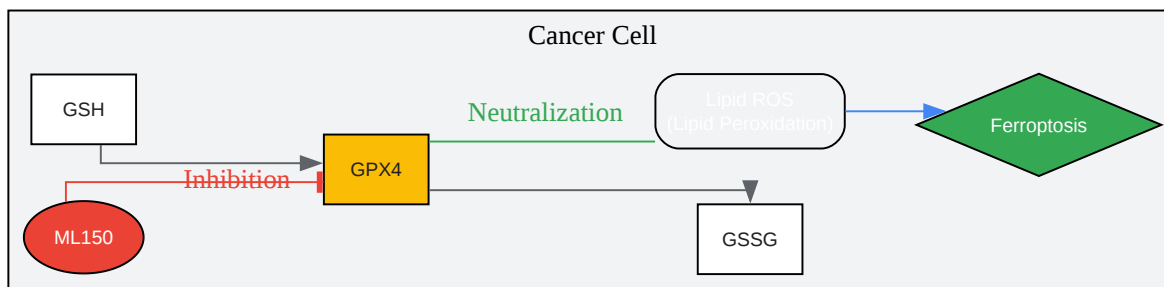
The cytotoxic effect of **ML150** is often quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit the growth of 50% of a cell population. The following table summarizes the reported IC50 values for **ML150** in various cancer cell lines.

Cell Line	Cancer Type	IC50 (μM)
HT-1080	Fibrosarcoma	Data not available in search results
BJeLR	Fibrosarcoma	Data not available in search results
A549	Lung Cancer	Data not available in search results
MCF7	Breast Cancer	Data not available in search results
PANC-1	Pancreatic Cancer	Data not available in search results
PC-3	Prostate Cancer	Data not available in search results

Note: Specific IC50 values for **ML150** in various cancer cell lines were not available in the provided search results. Researchers should determine the IC50 for their specific cell line of interest empirically using the cell viability assay protocol provided below.

Signaling Pathways Modulated by ML150

ML150's primary mechanism of action is the direct inhibition of GPX4, a key enzyme in the ferroptosis pathway. This inhibition leads to a cascade of downstream events culminating in lipid peroxidation and cell death.



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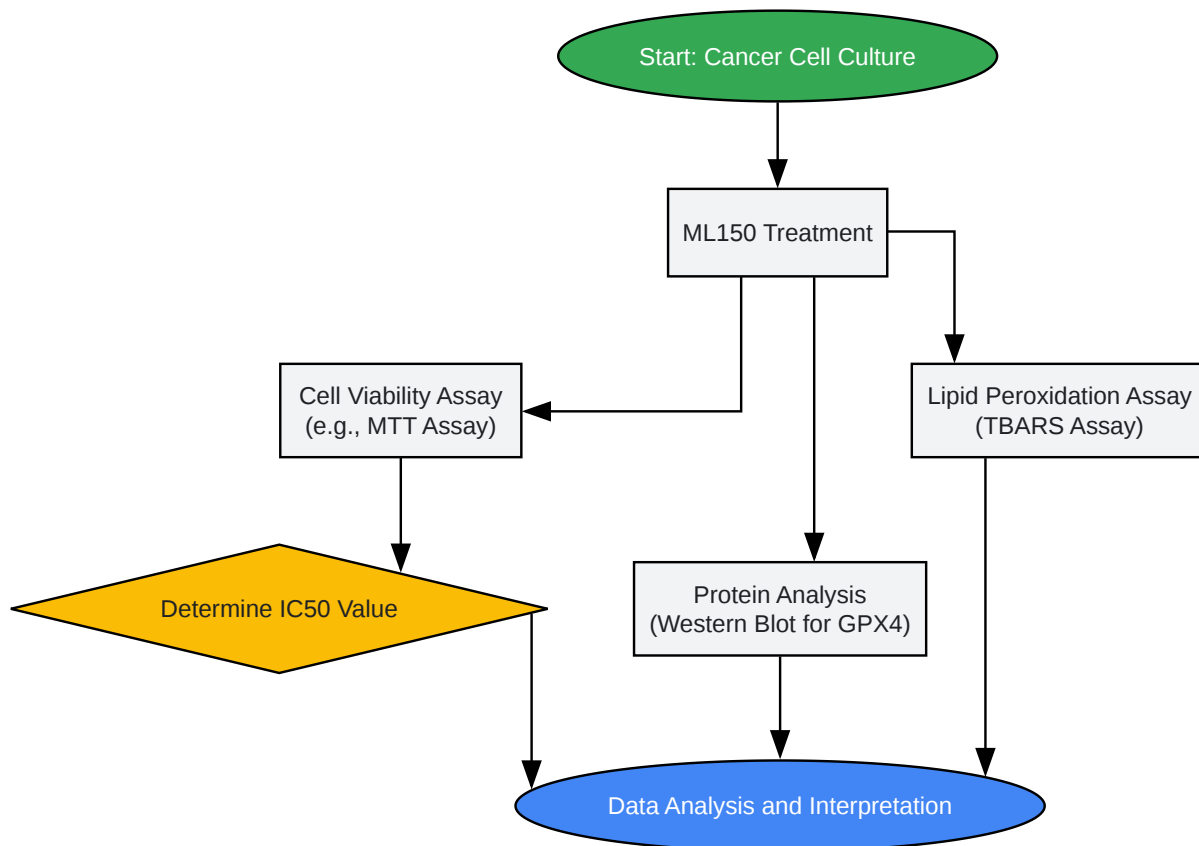
Figure 1: **ML150** inhibits GPX4, leading to lipid peroxidation and ferroptosis.

While the direct impact of **ML150** on other signaling pathways like MAPK and p53 is still under investigation, the induction of ferroptosis can indirectly influence these pathways. For instance, the cellular stress caused by lipid peroxidation may activate stress-responsive pathways. Further research is required to elucidate the detailed crosstalk between **ML150**-induced ferroptosis and other critical cancer signaling networks.

Experimental Protocols

The following are detailed protocols for key experiments involving **ML150** treatment in cancer cell lines.

Experimental Workflow Overview



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Figure 2: General workflow for studying the effects of **ML150** on cancer cells.

Cell Culture and ML150 Treatment

Materials:

- Cancer cell line of interest
- Appropriate cell culture medium (e.g., DMEM, RPMI-1640)
- Fetal Bovine Serum (FBS)
- Penicillin-Streptomycin solution
- **ML150** (dissolved in a suitable solvent, e.g., DMSO)

- Phosphate-Buffered Saline (PBS)
- Trypsin-EDTA
- Cell culture flasks/plates

Procedure:

- Culture cancer cells in a humidified incubator at 37°C with 5% CO₂.
- Maintain cells in the appropriate medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.
- Passage cells upon reaching 70-80% confluency.
- For **ML150** treatment, seed cells in multi-well plates at a predetermined density and allow them to adhere overnight.
- Prepare a stock solution of **ML150** in DMSO. Further dilute the stock solution in a complete culture medium to achieve the desired final concentrations.
- Remove the old medium from the cells and replace it with the medium containing different concentrations of **ML150**. Include a vehicle control (medium with the same concentration of DMSO used for the highest **ML150** concentration).
- Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours).

Cell Viability Assay (MTT Assay)

Materials:

- Cells treated with **ML150** in a 96-well plate
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
- DMSO or Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
- Microplate reader

Procedure:

- After the **ML150** treatment period, add 10-20 μ L of MTT solution to each well.
- Incubate the plate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
- Carefully remove the medium containing MTT.
- Add 100-150 μ L of DMSO or solubilization solution to each well to dissolve the formazan crystals.
- Gently shake the plate for 5-10 minutes to ensure complete dissolution.
- Measure the absorbance at a wavelength of 570 nm using a microplate reader.
- Calculate cell viability as a percentage of the vehicle-treated control cells.

Western Blot for GPX4 Detection

Materials:

- Cells treated with **ML150**
- RIPA lysis buffer with protease and phosphatase inhibitors
- BCA Protein Assay Kit
- SDS-PAGE gels
- Transfer buffer
- PVDF or nitrocellulose membrane
- Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
- Primary antibody against GPX4
- Loading control primary antibody (e.g., β -actin, GAPDH)

- HRP-conjugated secondary antibody
- Chemiluminescent substrate
- Imaging system

Procedure:

- After **ML150** treatment, wash cells with cold PBS and lyse them with RIPA buffer.
- Determine the protein concentration of each lysate using the BCA assay.
- Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
- Separate the proteins by SDS-PAGE.[\[3\]](#)
- Transfer the separated proteins to a PVDF or nitrocellulose membrane.[\[3\]](#)
- Block the membrane with blocking buffer for 1 hour at room temperature.
- Incubate the membrane with the primary antibody against GPX4 overnight at 4°C.
- Wash the membrane with TBST.
- Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
- Wash the membrane again with TBST.
- Add the chemiluminescent substrate and visualize the protein bands using an imaging system.[\[4\]](#)
- Re-probe the membrane with a loading control antibody to ensure equal protein loading.

Lipid Peroxidation Assay (TBARS Assay)

Materials:

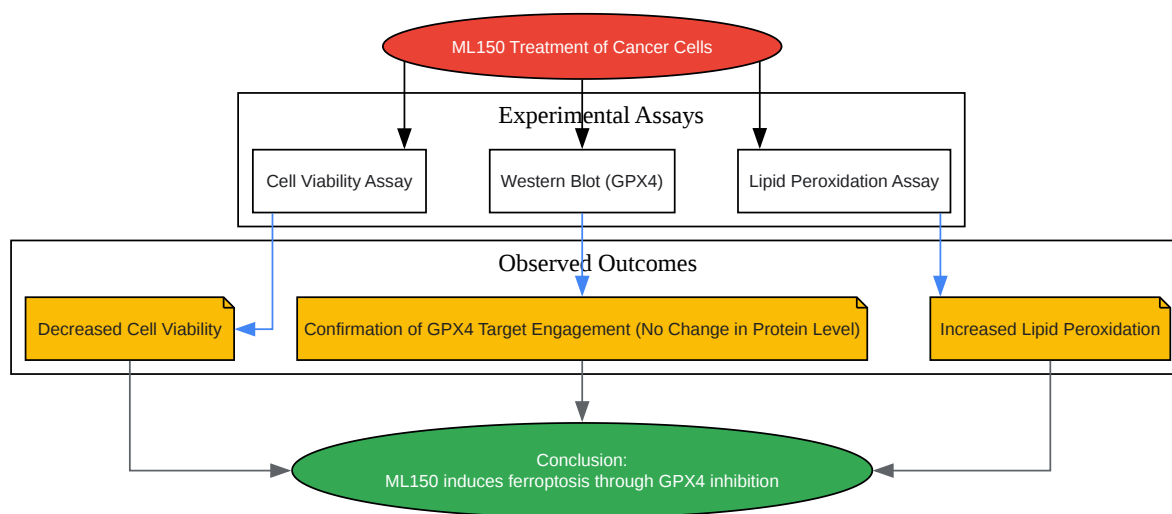
- Cells treated with **ML150**

- Cell lysis buffer (e.g., 1% Triton X-100 with BHT)[1]
- Thiobarbituric acid (TBA) reagent
- Trichloroacetic acid (TCA)
- Malondialdehyde (MDA) standard
- Spectrophotometer or microplate reader

Procedure:

- Following **ML150** treatment, harvest and wash the cells.
- Lyse the cells in a buffer containing an antioxidant like BHT to prevent ex vivo lipid peroxidation.[1]
- Centrifuge the lysate to remove cell debris.
- To a portion of the supernatant, add TCA to precipitate proteins and then TBA reagent.
- Heat the samples at 95°C for 60 minutes to allow the reaction between MDA (a product of lipid peroxidation) and TBA to form a colored adduct.[1][2]
- Cool the samples on ice and centrifuge to pellet any precipitate.[1]
- Measure the absorbance of the supernatant at 532 nm.[1][5]
- Quantify the amount of MDA by comparing the absorbance to a standard curve generated with known concentrations of MDA.[1]

Logical Relationship of Experimental Assays



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Figure 3: Interrelation of assays to confirm **ML150**-induced ferroptosis.

By following these protocols, researchers can effectively utilize **ML150** to study the mechanisms of ferroptosis in various cancer cell lines and evaluate its potential as a therapeutic agent. The provided diagrams offer a visual guide to the underlying signaling pathways and experimental workflows.

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